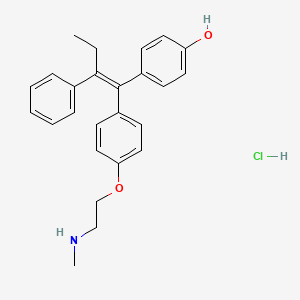

Endoxifen hydrochloride

Descripción general

Descripción

Endoxifen hydrochloride is a tamoxifen metabolite and potent Selective Estrogen Response Modifier (SERM). It is equipotent to 4-hydroxytamoxifen with respect to estrogen receptor binding and inhibition of 17-estradiol (E2)-induced cell proliferation . It is a key active metabolite of Tamoxifen (TAM) with higher affinity and specificity to estrogen receptor that also inhibits aromatase activity .

Synthesis Analysis

Endoxifen is a secondary metabolite resulting from CYP2D6-dependent biotransformation of the primary tamoxifen metabolite, N-desmethyltamoxifen (NDT). It is a more potent antiestrogen than either NDT or the parent drug, tamoxifen .

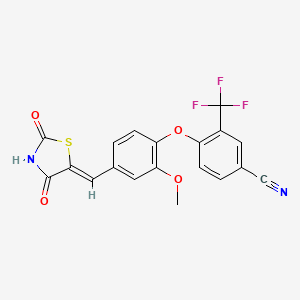

Molecular Structure Analysis

The molecular formula of Endoxifen hydrochloride is C25H28ClNO2 . The IUPAC name is 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride . The InChI is InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; .

Chemical Reactions Analysis

Endoxifen’s ERα binding affinity, anti-proliferative activity, and inhibitory effects on select ERα target genes have been shown to be similar to that of 4HT when administered at equal concentrations .

Physical And Chemical Properties Analysis

The molecular weight of Endoxifen hydrochloride is 409.9 g/mol . The compound is the hydrochloride salt and the z (cis-) stereoisomer of endoxifen .

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

Endoxifen HCl plays a crucial role in the treatment of estrogen receptor (ER)-positive breast cancer. It acts as a potent antiestrogen by targeting ERα for degradation, which inhibits the proliferation of breast cancer cells . This mechanism is particularly effective against tamoxifen-resistant strains of breast cancer, offering a new avenue for treatment where other therapies may fail.

Understanding Drug Metabolism

Research on Endoxifen HCl has provided insights into the metabolism of tamoxifen, particularly how cytochrome P450 enzymes metabolize it into active compounds . This understanding is vital for optimizing dosages and treatment regimens to enhance therapeutic efficacy and reduce the risk of breast cancer recurrence.

Pharmacogenomics

Endoxifen HCl is central to pharmacogenomic studies that explore the genetic factors influencing drug response. Variations in the CYP2D6 enzyme, which affects Endoxifen levels, have been linked to differences in treatment outcomes for breast cancer patients . This research can lead to personalized medicine approaches, tailoring treatments to individual genetic profiles.

Antitumor Activity in Metastatic Breast Cancer

Endoxifen HCl has shown promising antitumor activity in metastatic breast cancer, especially in cases resistant to tamoxifen and aromatase inhibitors . Its efficacy in this area could lead to improved survival rates and quality of life for patients with advanced-stage breast cancer.

Mechanisms of Anti-Estrogen Action

Studies have revealed that the molecular mechanisms of action of Endoxifen HCl are concentration-dependent and distinct from other anti-estrogens . This research is crucial for developing more targeted and effective anti-estrogen therapies, potentially with fewer side effects.

Cell Cycle Arrest and Apoptosis Induction

High concentrations of Endoxifen HCl have been associated with the induction of cell cycle arrest and markers of apoptosis in breast cancer cells . This application is significant for cancer therapeutics, as it could lead to the development of treatments that directly induce tumor cell death.

Resistance to Hormonal Therapies

Endoxifen HCl’s role in overcoming resistance to hormonal therapies is a critical area of research. By understanding how Endoxifen can remain effective where other drugs fail, new strategies can be devised to combat resistance mechanisms in cancer cells .

Comparative Studies with Other Antiestrogens

Comparative studies involving Endoxifen HCl and other antiestrogens help delineate the unique properties and advantages of Endoxifen in cancer treatment . These studies are essential for the ongoing development of more effective and less toxic therapeutic options.

Safety and Hazards

Endoxifen hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Direcciones Futuras

Endoxifen has been evaluated in phase 1/2 clinical studies in patients with endocrine-refractory metastatic breast cancer as well as in patients with gynecologic, desmoid, and hormone-receptor positive solid tumors. It demonstrated substantial oral bioavailability and promising antitumor activity . Apart from its potent anticancer effects, Z-endoxifen appears to result in similar or even greater bone agonistic effects while resulting in little or no endometrial proliferative effects compared with tamoxifen . It also has an emerging role as an antimanic agent in bipolar disorder .

Mecanismo De Acción

Target of Action

Endoxifen hydrochloride, also known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . Its primary targets are the estrogen receptors (ER) , specifically ER alpha (ERα) . These receptors play a crucial role in the growth and development of certain types of breast cancer.

Mode of Action

Endoxifen hydrochloride interacts with its targets, the estrogen receptors, by binding to them. This binding is more potent than tamoxifen and equipotent to 4-hydroxytamoxifen in its ability to bind to ERα and ERβ . It functions in part by targeting ERα for degradation by the proteasome in breast cancer cells . This interaction results in the blocking of ERα transcriptional activity and inhibits estrogen-induced breast cancer cell proliferation .

Biochemical Pathways

Endoxifen hydrochloride affects several biochemical pathways. It alters the gene expression profiles of MCF7 cells, a type of breast cancer cell, even in the presence of clinically relevant concentrations of tamoxifen and its metabolites . Pathway analysis of differentially regulated genes reveals substantial differences related to endoxifen concentrations, including significant induction of cell cycle arrest and markers of apoptosis following treatment with high concentrations of endoxifen . Additionally, endoxifen may uniquely target signaling kinases such as ATM and PI3K/AKT .

Pharmacokinetics

Endoxifen hydrochloride is an active metabolite of tamoxifen, produced by the CYP2D6 enzyme . It is taken orally and demonstrates substantial oral bioavailability . The prodrug tamoxifen is metabolized by the CYP2D6 enzyme to produce endoxifen and afimoxifene (4-hydroxytamoxifen) . Endoxifen also undergoes demethylation to norendoxifen, a reversible sulfate conjugation reaction via sulfotransferase 1A1 and 1E1 to 4-hydroxytamoxifen sulfate, sulfate conjugation via sulfotransferase 2A1 to 4-endoxifen sulfate, or glucuronidation via UGT1A8, UGT1A10, UGT2B7, or UGT2B15 to tamoxifen glucuronides .

Result of Action

The molecular and cellular effects of endoxifen hydrochloride’s action include the degradation of ERα, blocking of ERα transcriptional activity, inhibition of estrogen-induced breast cancer cell proliferation , and significant induction of cell cycle arrest and markers of apoptosis .

Action Environment

The action, efficacy, and stability of endoxifen hydrochloride can be influenced by various environmental factors. For instance, alterations in endoxifen concentrations dramatically alter the gene expression profiles of MCF7 cells . Furthermore, genetic variations, such as impaired CYP2D6 metabolism, can significantly reduce endoxifen concentrations in humans and result in a higher risk of breast cancer recurrence .

Propiedades

IUPAC Name |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-BJFQDICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145698 | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Endoxifen hydrochloride | |

CAS RN |

1032008-74-4 | |

| Record name | Endoxifen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Endoxifen hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENDOXIFEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Endoxifen Hydrochloride exert its anti-cancer effects?

A: Endoxifen Hydrochloride, the active metabolite of Tamoxifen, functions as a potent anti-estrogen. It achieves this by competitively binding to estrogen receptors (ER) in the body, primarily those found in breast tissue. [, , ] By blocking estrogen from binding, Endoxifen Hydrochloride disrupts the signaling pathways that promote the growth of hormone-sensitive breast cancer cells. [, ] This makes it a valuable therapeutic agent for treating estrogen receptor-positive (ER+) breast cancer.

Q2: Could you elaborate on the research conducted on Endoxifen Hydrochloride's efficacy in treating breast cancer, particularly in the context of resistance?

A: Preclinical studies have shown Endoxifen Hydrochloride to be a promising agent against ER+ breast cancer, even in models demonstrating resistance to aromatase inhibitors (AIs), a standard treatment for this cancer type. [, ] Notably, Endoxifen Hydrochloride displayed superior anti-tumor activity compared to Tamoxifen in letrozole-resistant cells. [] Furthermore, it effectively inhibited tumor growth in models resistant to Tamoxifen, suggesting its potential in overcoming treatment resistance. [] These findings are particularly significant as they highlight its potential in addressing a critical challenge in breast cancer treatment.

Q3: What are the current clinical trial findings related to Endoxifen Hydrochloride in breast cancer treatment?

A: Phase I clinical trials have been conducted to assess the safety, pharmacokinetics, and preliminary efficacy of Endoxifen Hydrochloride in women with aromatase inhibitor-refractory metastatic breast cancer. [] Results from these trials indicated acceptable toxicity profiles and promising antitumor activity at various dose levels. [] Furthermore, a randomized Phase II trial compared Endoxifen Hydrochloride to Tamoxifen in postmenopausal women with metastatic ER+ breast cancer. [] While the trial did not demonstrate overall superiority of Endoxifen Hydrochloride over Tamoxifen, a significant observation was made in patients without prior CDK 4/6 inhibitor use – those treated with Endoxifen Hydrochloride showed a significantly longer progression-free survival. [] This finding warrants further investigation to understand the potential benefits of Endoxifen Hydrochloride in specific patient subpopulations.

Q4: How is Endoxifen Hydrochloride metabolized and eliminated from the body?

A: A population pharmacokinetic model was developed to understand Endoxifen Hydrochloride’s behavior in the body. [] This model revealed that weight and race significantly influence Endoxifen Hydrochloride clearance, while aspartate aminotransferase levels impact its absorption rate. [] This information is crucial for optimizing dosing regimens and achieving therapeutic drug levels while minimizing potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)

![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)